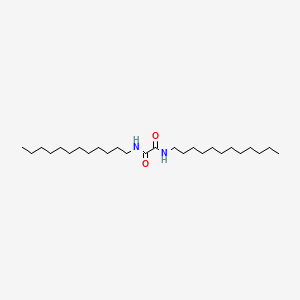
N1,N2-Didodecyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N2-Didodecyloxalamide: is an organic compound with the molecular formula C26H52N2O2 It is a derivative of oxalamide, where the hydrogen atoms on the nitrogen atoms are replaced by dodecyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N1,N2-Didodecyloxalamide can be synthesized through a reaction involving 1-lauryl bromide and oxamide . The reaction is typically carried out in the presence of potassium phosphate , copper(I) iodide , and glycine as a catalyst. The reaction is conducted in toluene under an inert atmosphere and refluxed for 24 hours. The product is then purified by washing with water and cold ether, followed by drying .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically packaged in various quantities ranging from 1 kg to 1 ton .
Análisis De Reacciones Químicas
Types of Reactions: N1,N2-Didodecyloxalamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include and .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted oxalamides.
Aplicaciones Científicas De Investigación
N1,N2-Didodecyloxalamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a component in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N1,N2-Didodecyloxalamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the specific application .
Comparación Con Compuestos Similares
- N1,N2-Diphenylacenaphthylene-1,2-diimine
- N1,N2-Didodecylurea
- N1,N2-Didodecylthiourea
Comparison: N1,N2-Didodecyloxalamide is unique due to its specific dodecyl groups, which impart distinct chemical properties compared to other similar compounds. For example, N1,N2-Diphenylacenaphthylene-1,2-diimine has phenyl groups instead of dodecyl groups, leading to different reactivity and applications .
Propiedades
Fórmula molecular |
C26H52N2O2 |
|---|---|
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
N,N'-didodecyloxamide |
InChI |
InChI=1S/C26H52N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25(29)26(30)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,27,29)(H,28,30) |
Clave InChI |
WHQSLMYNWIIFHX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC(=O)C(=O)NCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2E)-7-methyl-5-(3-nitrophenyl)-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15080896.png)
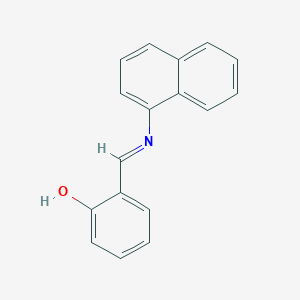
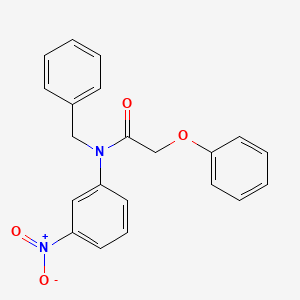
![(4-Nitrophenyl)(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B15080913.png)
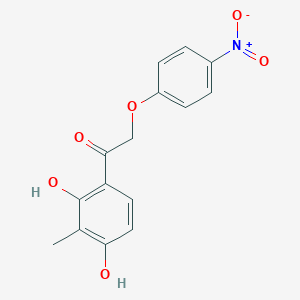
![Ethyl 3-(3-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15080930.png)
![2-(4-{(E)-[(4-bromophenyl)imino]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B15080941.png)
![3-methyl-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}benzamide](/img/structure/B15080944.png)
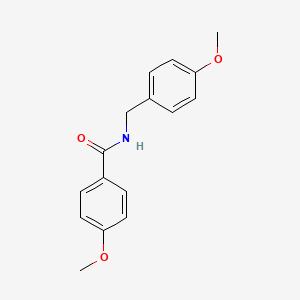
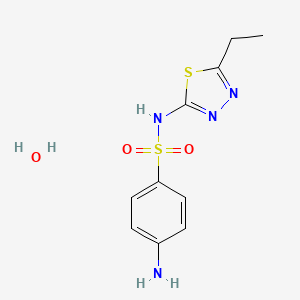
![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-4-oxo-6-propyl-4H-chromen-7-YL]oxy}acetate](/img/structure/B15080962.png)

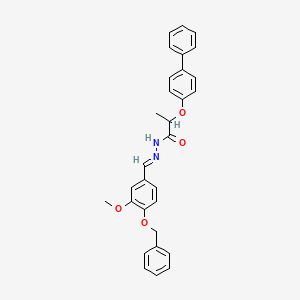
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080977.png)
